Ornithine Decarboxylase Inhibition: Weak Affinity Benchmark vs. Clinical Inhibitors
When screened against rat liver ornithine decarboxylase (ODC) at pH 7.37, 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibited a competitive inhibition constant (Ki) of 500,000 nM (500 μM), measured by Dixon plot using DL-[1-¹⁴C]ornithine as substrate [1]. This value is approximately 10- to 25-fold weaker than the clinical ODC inhibitor eflornithine (DFMO; Ki ≈ 20–50 μM depending on the assay) [2]. The quantitative gap establishes the 1,5-dimethyl isomer as a low-affinity ODC ligand, not a potent inhibitor, making it suitable as a selectivity probe or negative control in polyamine-pathway studies where stronger inhibition would confound interpretation [1][2].
| Evidence Dimension | Ornithine decarboxylase (ODC) inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 500,000 nM |
| Comparator Or Baseline | Eflornithine (DFMO): Ki ≈ 20,000–50,000 nM |
| Quantified Difference | Target Ki is 10–25× higher (weaker) than DFMO |
| Conditions | Rat liver ODC, DL-[1-¹⁴C]ornithine substrate, Dixon plot analysis, pH 7.37 |
Why This Matters
This quantitative Ki difference allows researchers to use the 1,5-dimethyl compound as a chemically tractable weak binder for assay calibration or counter-screening, providing a documented activity baseline unavailable for most related dihydropyridine carboxylic acids.
- [1] BindingDB. BDBM50009921; CHEMBL3247530. Ki: 5.00E+5 nM for rat liver ornithine decarboxylase. https://www.bindingdb.org/bind/50009921 (accessed 2026-05-06). View Source
- [2] DrugBank. Eflornithine (DB06243). Mechanism of action: irreversible ODC inhibitor; reported Ki ≈ 20–50 μM. https://go.drugbank.com/drugs/DB06243 (accessed 2026-05-06). View Source
